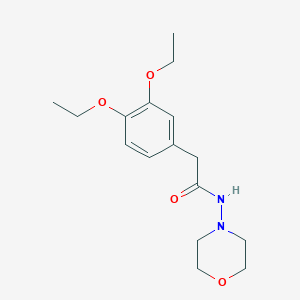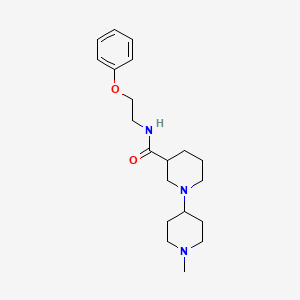
2-(3,4-diethoxyphenyl)-N-4-morpholinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-diethoxyphenyl)-N-4-morpholinylacetamide, commonly known as DEA, is a synthetic compound that belongs to the family of acetamides. This compound is widely used in scientific research for its potential therapeutic effects. DEA is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that play a crucial role in regulating various physiological processes, including pain, inflammation, and mood.
Mecanismo De Acción
DEA works by inhibiting the activity of 2-(3,4-diethoxyphenyl)-N-4-morpholinylacetamide, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that play a crucial role in regulating various physiological processes, including pain, inflammation, and mood. By inhibiting this compound, DEA increases the levels of endocannabinoids in the body, which can have beneficial effects on various physiological processes.
Biochemical and physiological effects:
DEA has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the body, which can have beneficial effects on various physiological processes. DEA has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEA has several advantages for lab experiments. It is a potent inhibitor of 2-(3,4-diethoxyphenyl)-N-4-morpholinylacetamide, making it a useful tool for studying the role of endocannabinoids in various physiological processes. DEA is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, DEA does have some limitations. It is not very selective, meaning that it can inhibit other enzymes in addition to this compound. This can make it difficult to determine the specific effects of this compound inhibition.
Direcciones Futuras
There are several future directions for research on DEA. One area of research is the development of more selective 2-(3,4-diethoxyphenyl)-N-4-morpholinylacetamide inhibitors. This would allow researchers to study the specific effects of this compound inhibition without the interference of other enzymes. Another area of research is the potential therapeutic applications of DEA. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation. Finally, further research is needed to fully understand the biochemical and physiological effects of DEA and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of DEA involves the reaction of 3,4-diethoxybenzoyl chloride with morpholine, followed by the addition of acetic anhydride. The resulting compound is then purified by recrystallization to obtain pure DEA.
Aplicaciones Científicas De Investigación
DEA is widely used in scientific research for its potential therapeutic effects. Its potent inhibition of 2-(3,4-diethoxyphenyl)-N-4-morpholinylacetamide makes it a promising candidate for the treatment of various diseases, including chronic pain, inflammation, and neurological disorders. DEA has been shown to increase the levels of endocannabinoids in the body, which can have beneficial effects on various physiological processes.
Propiedades
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-3-21-14-6-5-13(11-15(14)22-4-2)12-16(19)17-18-7-9-20-10-8-18/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWMKYFDOFLZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NN2CCOCC2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-5-(4-piperidinylmethyl)-2-[4-(1H-pyrazol-1-yl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5364757.png)

![N-(3-furylmethyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5364788.png)

![ethyl 4-{5-[2-(5-amino-4-cyano-1H-pyrazol-3-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5364799.png)
![N-(3-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5364802.png)
![4-[2-(dimethylamino)-5-nitrobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B5364803.png)
![2'-butyl-5'-chloro-1-[2-(1H-imidazol-4-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5364808.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2,3-dimethylphenyl)urea](/img/structure/B5364818.png)
![4'-[1-(dimethylamino)ethyl]-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5364833.png)
![5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5364846.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5364858.png)
![4-benzoyl-5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5364861.png)